(5E)-1-(3-chlorophenyl)-5-[(2,5-dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Description
The compound (5E)-1-(3-chlorophenyl)-5-[(2,5-dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic molecule with potential applications in various fields of science and industry. This compound features a unique structure that includes a chlorophenyl group, a dimethylpyrrol group, and a nitrophenylsulfanyl group, all connected to a thioxodihydropyrimidine core.
Properties
Molecular Formula |
C29H21ClN4O4S2 |
|---|---|
Molecular Weight |
589.1 g/mol |
IUPAC Name |
(5E)-1-(3-chlorophenyl)-5-[[2,5-dimethyl-1-[4-(4-nitrophenyl)sulfanylphenyl]pyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C29H21ClN4O4S2/c1-17-14-19(15-26-27(35)31-29(39)33(28(26)36)23-5-3-4-20(30)16-23)18(2)32(17)21-6-10-24(11-7-21)40-25-12-8-22(9-13-25)34(37)38/h3-16H,1-2H3,(H,31,35,39)/b26-15+ |
InChI Key |
MMAFMRAYDBRNAC-CVKSISIWSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-])C)/C=C/4\C(=O)NC(=S)N(C4=O)C5=CC(=CC=C5)Cl |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-])C)C=C4C(=O)NC(=S)N(C4=O)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrol ring, followed by the introduction of the chlorophenyl and nitrophenylsulfanyl groups. The final step involves the formation of the thioxodihydropyrimidine core through a cyclization reaction. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying biological processes involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of the nitrophenylsulfanyl group suggests potential interactions with thiol-containing proteins, possibly affecting redox balance within cells.
Comparison with Similar Compounds
Similar Compounds
- **(5E)-1-(3-chlorophenyl)-5-[(2,5-dimethyl-1-{4-[(4-aminophenyl)sulfanyl]phenyl}-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- **(5E)-1-(3-chlorophenyl)-5-[(2,5-dimethyl-1-{4-[(4-methylphenyl)sulfanyl]phenyl}-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Uniqueness
The unique combination of functional groups in this compound, particularly the nitrophenylsulfanyl group, distinguishes it from similar compounds. This unique structure may confer specific biological activities or chemical reactivity that are not observed in related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
